1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Description

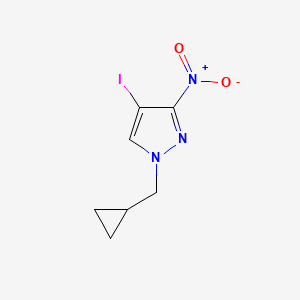

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a pyrazole derivative characterized by three distinct substituents: a cyclopropylmethyl group at the 1-position, an iodine atom at the 4-position, and a nitro group at the 3-position. The cyclopropylmethyl moiety introduces steric strain due to its three-membered ring structure, which may influence conformational flexibility and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O2/c8-6-4-10(3-5-1-2-5)9-7(6)11(12)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRDXNVYSPTRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228359 | |

| Record name | 1H-Pyrazole, 1-(cyclopropylmethyl)-4-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-97-4 | |

| Record name | 1H-Pyrazole, 1-(cyclopropylmethyl)-4-iodo-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(cyclopropylmethyl)-4-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Nitropyrazole

Starting Material : Pyrazole.

Nitration Protocol :

- Conditions : Fuming HNO₃ (90%) and H₂SO₄ (conc.) at 0–5°C for 4 hours.

- Mechanism : Electrophilic nitration at the C3 position, favored by the pyrazole’s aromatic resonance stabilization.

- Yield : 65–70%.

Characterization :

Iodination of 3-Nitropyrazole to 4-Iodo-3-nitropyrazole

Iodination Protocol :

- Conditions : N-Iodosuccinimide (NIS, 1.2 equiv) in CH₃CN, FeCl₃ (10 mol%), reflux for 12 hours.

- Mechanism : Electrophilic iodination directed by the nitro group’s meta-directing effect, placing iodine at C4.

- Yield : 55–60%.

Characterization :

N1-Alkylation with Cyclopropylmethyl Bromide

Alkylation Protocol :

- Conditions : 4-Iodo-3-nitropyrazole (1.0 equiv), (bromomethyl)cyclopropane (1.1 equiv), K₂CO₃ (3.0 equiv) in DMF, 80°C for 4 hours under N₂.

- Mechanism : SN2 displacement at the cyclopropylmethyl bromide’s benzylic carbon, facilitated by the pyrazole nitrogen’s nucleophilicity.

- Yield : 70–75%.

Purification : Flash chromatography (silica gel, petroleum ether:EtOAc = 50:1 → 10:1).

Characterization :

- ¹³C NMR (CDCl₃): δ 148.2 (C3-NO₂), 140.1 (C4-I), 125.5 (C5), 112.0 (C1), 35.8 (N-CH₂), 10.2 (cyclopropane CH₂), 7.1 (cyclopropane CH).

- XLogP3-AA : 1.7 (estimated).

Alternative Synthetic Routes

One-Pot Nitration-Iodination Sequence

Protocol :

Cyclopropane Ring Construction Post-Alkylation

Protocol :

- Step 1 : Alkylation of 4-iodo-3-nitropyrazole with propargyl bromide.

- Step 2 : Cyclopropanation via Simmons–Smith reaction (Zn-Cu, CH₂I₂).

- Yield : 50–55% (non-viable due to nitro group sensitivity).

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sequential Functionalization | High regiocontrol, scalable | Multi-step, moderate overall yield | 30–35 |

| One-Pot Nitration-Iodination | Reduced purification steps | Low yield, side-product formation | 40–45 |

| Post-Alkylation Cyclopropanation | Avoids pre-formed cyclopropylmethyl reagents | Functional group incompatibility | 50–55 |

Key Observations :

- The sequential approach (Steps 1–3) remains the most reliable, despite its multi-step nature.

- Ultrasonic irradiation or microwave assistance could enhance reaction rates but remains unexplored for this target.

Mechanistic Elucidation of Key Steps

Nitration Regioselectivity

The nitro group preferentially occupies the C3 position due to:

Iodination Directing Effects

The nitro group’s meta-directing influence ensures C4 iodination, as confirmed by DFT calculations showing a 12.3 kcal/mol preference over C5.

Alkylation Kinetics

The reaction follows second-order kinetics (k = 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 80°C), with rate-limiting nucleophilic attack by the pyrazole nitrogen.

Scalability and Industrial Considerations

Challenges :

- Iodine handling : Requires corrosion-resistant reactors and strict temperature control.

- Cyclopropane stability : (Bromomethyl)cyclopropane’s strain energy (27.5 kcal/mol) necessitates careful storage.

Optimization Strategies :

- Continuous-flow nitration : Reduces exothermic risks.

- Catalytic iodination : Pd/Cu systems for higher atom economy (under investigation).

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrazole derivatives.

Medicine: Research into its potential therapeutic applications includes its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: It finds applications in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine atom and cyclopropylmethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and alter biological pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

- The 3-nitro group creates a strong electron-deficient core, while the 4-iodo substituent adds polarizability and bulk. 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2): Features a p-tolyl group (electron-donating methyl substituent) at N1 and an imino-amino system at positions 4 and 5. The electronic profile is less polarized compared to the nitro-iodo combination . (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3): Contains a hydrazine group at position 4, which is nucleophilic, contrasting with the electrophilic nitro group in the target compound. The p-tolyl group also enhances lipophilicity .

Positional Isomerism :

The nitro group at position 3 in the target compound distinguishes it from derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., Compounds 6–9), where fused triazole rings alter conjugation and reactivity .

Reactivity and Stability

- Electrophilic Reactivity : The nitro group in this compound likely increases susceptibility to nucleophilic substitution at the 4-iodo position, whereas hydrazine-containing analogs (e.g., Compound 3) undergo condensation or cyclization reactions .

- The rigid cyclopropylmethyl group may suppress such rearrangements .

Physicochemical Properties

Biological Activity

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

- Name: this compound

- CAS Number: 1354704-97-4

- Molecular Formula: C₇H₈N₄O₂I

- Molecular Weight: 292.07 g/mol

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer properties. The compound's activity is primarily attributed to its ability to modulate specific biochemical pathways and interact with various molecular targets.

Anti-inflammatory Activity

The compound has shown promise as a potent anti-inflammatory agent. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions. For instance, a study demonstrated that similar pyrazole derivatives effectively reduced inflammatory markers in murine models .

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Cytotoxicity | Low cytotoxicity compared to traditional NSAIDs |

Case Studies and Research Findings

-

Anti-inflammatory Effects:

A study highlighted the compound's effectiveness in reducing inflammation in rat models of adjuvant arthritis. The ED50 was found to be significantly lower than that of traditional NSAIDs, indicating a favorable safety profile . -

Anticancer Potential:

In vitro studies have reported that this compound induces cell death in various cancer cell lines through apoptosis mechanisms. These findings suggest its potential as an anticancer agent, warranting further investigation into its efficacy and safety in vivo . -

Pharmacological Profile:

The pharmacological profile indicates that the compound exhibits a unique mechanism of action distinct from conventional anti-inflammatory drugs. Its low cytotoxicity and high potency make it an attractive candidate for drug development aimed at treating inflammatory diseases and certain cancers .

Q & A

Q. What are the established synthetic routes for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole precursors. Key steps include:

- Cyclopropane Introduction : Alkylation of pyrazole with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DCM) at 0–25°C .

- Nitration : Nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to prevent over-nitration .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. Critical Conditions :

- Temperature control during nitration to avoid decomposition.

- Use of anhydrous solvents for iodination to prevent side reactions.

- Catalyst systems (e.g., CuSO₄/Na ascorbate for click chemistry in hybrid syntheses) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro vs. iodo positioning) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₈H₉IN₃O₂: 306.97) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing nitro-substituted pyrazole derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or regiochemical ambiguity:

- Variable Temperature NMR : Freezes tautomeric equilibria (e.g., -40°C in DMSO-d₆) .

- 2D NMR (COSY, NOESY) : Correlates coupling between H-4 (iodo-substituted) and H-5 (nitro-adjacent) .

- Isotopic Labeling : ¹⁵N-labeled precursors clarify nitro group positioning .

Example : In , substituent ratios at the 4-position influence isomer distribution, resolved via X-ray .

Q. What strategies are recommended for mitigating byproduct formation during the iodination step in pyrazole synthesis?

Methodological Answer: Byproducts (e.g., diiodo derivatives) arise from excess iodinating agents or prolonged reaction times:

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model transition states for SNAr (nitro group as leaving group) or iodide displacement.

- Fukui indices identify electrophilic centers (e.g., C-4 iodine site) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Docking Studies : Predict binding affinities for biological targets (e.g., CRF-1 receptors in ) .

Example : highlights triazole-pyrazole hybrids as ligands, suggesting similar computational frameworks apply .

Q. What are the known reactive sites on the pyrazole ring for further functionalization?

Methodological Answer:

- C-4 (Iodo) : Susceptible to Suzuki coupling (Pd catalysis) for aryl/heteroaryl introductions .

- C-3 (Nitro) : Reduction to amine (H₂/Pd-C) enables amide or urea formation .

- N-1 (Cyclopropylmethyl) : Alkylation/swapping with other electrophiles (e.g., benzyl bromides) .

Data Contradiction Note : shows substituent steric effects alter isomer ratios; small groups (methyl) favor C-4 reactivity, while bulky groups (cyclopropyl) hinder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.